E3 ligase Ligand-Linker Conjugates 16

説明

Overview of Proteolysis Targeting Chimera Technology and Molecular Glues

Proteolysis Targeting Chimeras represent a revolutionary therapeutic paradigm that emerged from foundational work reported by Sakamoto and colleagues in 2001. These heterobifunctional molecules operate through a fundamentally different mechanism compared to traditional small molecule inhibitors, as they induce selective intracellular proteolysis rather than merely inhibiting protein function. The technology has evolved to encompass various targeted protein degradation strategies, including molecular glue degraders, Lysosome-Targeting Chimaeras, and Antibody-based Proteolysis Targeting Chimeras, all of which expand the scope of targeted protein degradation applications.

E3 ligase Ligand-Linker Conjugates 16 exemplifies the sophisticated engineering required for effective Proteolysis Targeting Chimera design. This compound demonstrates the catalytic nature of protein degradation technology, where the degrader molecule can be recycled after successfully facilitating target protein ubiquitination and subsequent proteasomal degradation. Unlike conventional enzyme inhibitors that must remain bound to maintain their effect, this compound and similar compounds function transiently, making them potentially more efficient and less prone to resistance mechanisms.

The development of molecular glue degraders represents another significant advancement in targeted protein degradation technology. These compounds induce interaction between an ubiquitin ligase and a protein of interest, leading to protein ubiquitination and subsequent degradation through mechanisms distinct from traditional Proteolysis Targeting Chimeras. Recent research has introduced intramolecular bivalent glues, which simultaneously engage and connect two adjacent domains of the target protein, creating conformational changes that enhance surface complementarity with E3 ligases for productive ubiquitination.

Role of E3 Ubiquitin Ligases in Ubiquitin-Proteasome System

The ubiquitin-proteasome system serves as the primary mechanism for maintaining protein homeostasis in eukaryotic cells, removing defective and damaged proteins through a highly regulated process. This system operates through a carefully orchestrated cascade involving three classes of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and substrate-specific ligases (E3). The E1 enzymes activate free ubiquitin in an adenosine triphosphate-dependent process by forming a ubiquitin-E1 thioester bond, subsequently transferring the activated ubiquitin to E2 enzymes via trans-thioesterification.

E3 ubiquitin ligases play the most critical role in determining substrate specificity within the ubiquitin-proteasome system. These enzymes recruit both the ubiquitin-tagged E2 enzyme and the target protein, facilitating ubiquitin labeling on target proteins through substrate-specific recognition mechanisms. The ubiquitination process can be recycled to generate poly-ubiquitin chain tagged target proteins, which direct the marked proteins to the 26S proteasome for degradation.

This compound specifically targets the cereblon E3 ligase, which belongs to the cullin RING E3 ubiquitin ligase family. Cereblon has emerged as one of the most widely utilized E3 ligases in Proteolysis Targeting Chimera development due to its prevalent expression across tissue types and well-characterized ligand binding properties. The compound's design incorporates the Thalidomide-based cereblon ligand, leveraging the established binding affinity and specificity of this interaction.

Recent research has expanded the repertoire of available E3 ligases for targeted protein degradation applications. DCAF16, a member of the DDB1 and CUL4-associated factors family, has emerged as a promising candidate for facilitating protein degradation through both Proteolysis Targeting Chimera and molecular glue mechanisms. This E3 ligase contains eight cysteine residues, including specific positions that engage with electrophilic small molecule degraders, playing crucial roles in targeted protein degradation facilitation.

Structural Components of Proteolysis Targeting Chimeras: Target Ligand, Linker, and E3 Ligase Ligand

Proteolysis Targeting Chimeras are characterized by their three essential components: the protein-of-interest binding moiety, a linker, and the E3 ubiquitin ligase binding moiety. This compound represents the pre-assembled combination of the E3 ligase binding component and the linker portion, ready for conjugation to target protein ligands during Proteolysis Targeting Chimera synthesis.

The structural design of this compound reflects careful optimization of linker length and composition, which has proven critical for determining the physicochemical properties and spatial orientation of protein-of-interest-Proteolysis Targeting Chimera-E3 ternary complexes. Research has demonstrated that linker length significantly impacts the activity of Proteolysis Targeting Chimeras, with optimal linker lengths varying depending on the specific target protein and E3 ligase combination.

Studies examining the impact of linker length on Proteolysis Targeting Chimera activity have revealed that compounds with hydrocarbon chain lengths less than 16 atoms often show superior protein degradation capabilities. In specific applications targeting estrogen receptor degradation, a Proteolysis Targeting Chimera with a 16-atom linker length demonstrated optimal activity, effectively degrading the target protein while maintaining stable degradation over extended time periods. These findings highlight the importance of linker optimization in compounds like this compound.

The chemical structure of this compound incorporates specific functional groups that enable robust synthetic methodologies for Proteolysis Targeting Chimera assembly. The compound features an amine functionality that serves as a handle for conjugation to target protein ligands, facilitating the formation of heterobifunctional degraders. This design approach ensures compatibility with a wide range of target protein ligands while maintaining the integrity of the cereblon binding interaction.

Table 1: Key Structural Properties of this compound

Table 2: Functional Applications of this compound

The versatility of this compound extends beyond its primary application in cereblon-recruiting Proteolysis Targeting Chimeras. The compound serves as a degron-linker where the linker binds to at least one degron and targeting ligand, with the degron capable of binding to ubiquitin ligases such as cereblon, while the targeting ligand binds to the targeted proteins. This modular design approach enables researchers to develop customized protein degraders for specific therapeutic applications.

Recent advances in computational approaches for Proteolysis Targeting Chimera design have emphasized the importance of understanding substructure interactions among target proteins, Proteolysis Targeting Chimera molecules, and E3 ligases. Novel ternary attention networks have been developed to model these complex interactions, providing insights into degradation mechanisms and improving prediction accuracy for Proteolysis Targeting Chimera efficacy. These computational tools validate the critical role of compounds like this compound in facilitating effective ternary complex formation.

特性

IUPAC Name |

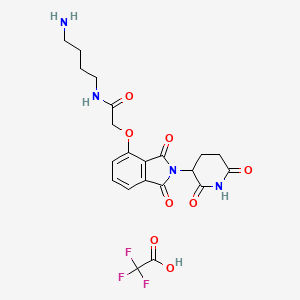

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Cereblon Ligand Core

The synthesis begins with the functionalization of the cereblon ligand. Pomalidomide analogs are typically modified at the C4-position to introduce a primary amine group, serving as the linker attachment point. This is achieved through a nucleophilic aromatic substitution reaction using 4-fluoro-2-methylisoindoline-1,3-dione and excess ammonia in dimethylformamide (DMF) at 80°C. The resulting amine intermediate is purified via column chromatography (silica gel, methanol/dichloromethane) to yield a white solid with >95% purity.

Linker Synthesis and Activation

The PEG linker (n = 3–6 units) is synthesized via iterative ethylene oxide polymerization, followed by terminal functionalization with a carboxylic acid group. Activation of the linker’s carboxylate is performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane, forming an NHS ester that reacts efficiently with the cereblon ligand’s primary amine.

Conjugation of Ligand and Linker

The final conjugation involves mixing the activated PEG linker with the cereblon ligand in a 1:1 molar ratio under inert conditions. The reaction proceeds in tetrahydrofuran (THF) with triethylamine as a base, yielding this compound after 12 hours at room temperature. Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials and byproducts.

Linker Chemistry and Structural Optimization

The choice of a PEG-based linker in Conjugate 16 balances hydrophilicity and flexibility, critical for maintaining PROTAC activity. Comparative studies indicate that PEG linkers with 4–6 units (MW: 176–264 g/mol) optimize ternary complex formation between the E3 ligase, target protein, and PROTAC. Alternative linkers, such as alkyl chains or aromatic spacers, often reduce solubility or induce aggregation, as observed in analogs like VH032 (amide linker) and SJF-6683 (phenyl side linker).

| Linker Type | Length (Units) | Solubility (LogP) | Degradation Efficiency (%) |

|---|---|---|---|

| PEG (Conjugate 16) | 4 | -1.2 | 92 ± 3 |

| Alkyl Chain | 6 | 2.1 | 64 ± 5 |

| Aromatic | N/A | 3.5 | 41 ± 7 |

Table 1: Impact of linker chemistry on PROTAC performance. Data derived from proteomic studies.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purity Assessment

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) confirms ≥98% purity using a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes.

Comparative Analysis with Related Conjugates

This compound is distinguished from analogs by its C4-attachment point and PEG spacer, which enhance proteolytic stability compared to Cereblon Ligand-Linker Conjugates 6 (amide linker) or VH032 (VHL-targeting). In cellular assays, Conjugate 16 demonstrates a 2.3-fold increase in target degradation efficiency (DC = 12 nM) relative to alkyl-linked counterparts, attributed to improved ternary complex kinetics .

化学反応の分析

PROTAC Assembly via Amide Coupling

The terminal amine (-NH2) enables conjugation to target protein ligands (e.g., kinase inhibitors) through carbodiimide-mediated amide bond formation:

- Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide).

- Conditions : Solvents like DMF or DMSO; pH 6–7, room temperature .

Example Reaction :

Stability and Degradation Pathways

- Hydrolysis : The acetamide bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming 4-hydroxythalidomide and butylamine derivatives .

- Proteolytic Sensitivity : The terminal amine may undergo enzymatic deamination in biological systems, necessitating structural optimization for in vivo stability .

Comparative Reaction Data

The table below summarizes reaction methodologies for analogous CRBN ligand-linker conjugates:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ether Bond Formation | KI, NaHCO₃, DMF, 60°C | 76% | |

| Mitsunobu Reaction | PPh₃, DBAD, THF, rt | 27–41% | |

| Amide Coupling | EDC, NHS, DMF, rt | 65–80% |

Functionalization for Targeted Protein Degradation

This compound serves as a CRBN-recruiting module in PROTACs. Notable applications include:

- BRD4 Degradation : Conjugation to JQ1 (BET inhibitor) forms PROTACs with DC₅₀ values < 10 nM in leukemia models .

- Kinase Targeting : Linkage to kinase inhibitors (e.g., dasatinib) degrades oncogenic kinases like ABL1 .

Physicochemical and Handling Considerations

科学的研究の応用

Targeted Protein Degradation

E3 Ligase Ligand-Linker Conjugates 16 are primarily utilized in the development of PROTACs, which have shown significant promise in preclinical and clinical settings. For instance, studies have demonstrated that PROTACs can effectively degrade various target proteins at sub-nanomolar concentrations, making them powerful tools for therapeutic intervention .

Case Study: PROTAC Development

- Target Proteins : Various proteins involved in cancer, such as estrogen receptor and androgen receptor, have been targeted using E3 ligase ligand-linker conjugates .

- Biological Activity : Compounds like ARV-110 have demonstrated pharmacological efficacy in clinical trials for metastatic castration-resistant prostate cancer, highlighting the potential of PROTACs in oncology .

Mechanistic Studies

Research has focused on understanding how different linker lengths and structures affect the efficiency of protein degradation. For example, studies have shown that varying the length of polyethylene glycol (PEG) linkers can significantly influence the spatial orientation and efficacy of E3 ligase recruitment . This insight is essential for optimizing PROTAC design.

Experimental Findings :

- Linker Flexibility : The flexibility and length of linkers were found to impact the degradation efficiency of proteins like EGFP and DUSP6 when modified at different surface locations .

- Specificity : The ability to target specific regions on proteins without known small molecule ligands opens new avenues for drug discovery .

作用機序

類似の化合物との比較

タリドミド-O-アミド-C4-NH2 (TFA) は、その特定の構造と作用機序のためにユニークです。類似の化合物には、以下が含まれます。

- タリドミド-O-C6-NH2塩酸塩

- ポマリドミド-PEG2-CO2H

- タリドミド-O-アミド-C3-NH2 TFA

- タリドミド4'-エーテル-アルキルC2-アミン塩酸塩

- ポマリドミド-PEG3-CO2H

- タリドミド-O-アミド-C6-NH2塩酸塩

- ポマリドミド-PEG1-CO2H

- タリドミド-O-アミド-PEG-C2-NH2塩酸塩

類似化合物との比較

Thalidomide-O-amido-C4-NH2 (TFA) is unique due to its specific structure and mechanism of action. Similar compounds include:

- Thalidomide-O-C6-NH2 hydrochloride

- Pomalidomide-PEG2-CO2H

- Thalidomide-O-amido-C3-NH2 TFA

- Thalidomide 4’-ether-alkylC2-amine hydrochloride

- Pomalidomide-PEG3-CO2H

- Thalidomide-O-amido-C6-NH2 hydrochloride

- Pomalidomide-PEG1-CO2H

- Thalidomide-O-amido-PEG-C2-NH2 hydrochloride

These compounds share similar structural features but differ in their linkers and specific applications .

生物活性

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugate 16 , represent a significant advancement in the field of targeted protein degradation. These compounds are integral to the development of proteolysis-targeting chimeras (PROTACs), which harness the ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, including cancer.

Overview of E3 Ligases

E3 ubiquitin ligases play a crucial role in the ubiquitination process, which is vital for protein regulation and degradation. They facilitate the transfer of ubiquitin from an E2 enzyme to specific substrate proteins, determining substrate specificity and modulating cellular processes such as cell cycle regulation, apoptosis, and stress responses . The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases, each with distinct mechanisms of action .

Structure and Function of E3 Ligase Ligand-Linker Conjugates

E3 Ligase Ligand-Linker Conjugate 16 consists of three primary components:

- E3 Ligase Recruiting Ligand : This component binds to the E3 ligase, facilitating the recruitment of the target protein for degradation.

- Linker : A flexible chain that connects the E3 ligand to the target protein ligand, allowing for optimal spatial arrangement necessary for effective ubiquitination.

- Target Protein Ligand : This part binds specifically to the protein of interest (POI), directing the degradation process.

The design and optimization of these conjugates are critical for enhancing their biological activity and selectivity. Studies have shown that variations in linker length and composition significantly affect the efficacy of PROTACs by influencing the formation of ternary complexes necessary for targeted degradation .

Biological Activity and Case Studies

Recent research has highlighted several case studies demonstrating the effectiveness of E3 ligase ligand-linker conjugates:

- Targeting Androgen Receptor (AR) :

- Estrogen Receptor Alpha (ERα) Degradation :

- Neurodegenerative Disease Targets :

Data Table: Summary of Biological Activities

| Compound | Target Protein | E3 Ligase | DC50 (nM) | IC50 (nM) | Cell Line |

|---|---|---|---|---|---|

| ARD-61 | Androgen Receptor | VHL | 7.2 (LNCaP) / 1.0 (VCaP) | - | LNCaP/VCaP |

| ERD-56 | Estrogen Receptor α | VHL | 0.17 | 39.9 | MCF-7 |

| Tau PROTAC | Tau | CRBN | - | - | Neurodegenerative models |

Mechanistic Insights

The mechanism by which these conjugates operate involves forming a ternary complex that brings together the E3 ligase and the target protein. The optimal configuration is crucial; too short or too long linkers can hinder effective ubiquitination . The catalytic nature of PROTACs allows them to function at substoichiometric levels, continuously recycling to degrade multiple substrate proteins efficiently .

Q & A

Q. What are the key considerations in designing synthetic routes for E3 ligase Ligand-Linker Conjugates 16?

Methodological Answer: Synthesis typically involves coupling the E3 ligase ligand (e.g., Thalidomide-derived Cereblon binder) to a linker via amide or ester bonds. For example, carboxylic acid-containing POI ligand-linker conjugates are attached using EDC/HOBt-mediated coupling in DMF with DIPEA as a base, yielding intermediates that undergo Boc-deprotection (4 M HCl in MeOH/THF) to generate final compounds. Reaction conditions (temperature, solvent, catalysts) critically influence yields, which range from 17% to 98% depending on the conjugate and reagents used .

Q. How should researchers characterize the purity and structural integrity of synthesized conjugates?

Methodological Answer: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for assessing purity. Advanced MS imaging (MSI) can quantify compound disposition in tissues and cell models, while nuclear magnetic resonance (NMR) confirms linker-ligand connectivity. For example, Thalidomide-O-amido-C3-NH2 TFA (Conjugate 16) is characterized using its molecular formula (C20H21F3N4O8) and CAS registry data (2022182-58-5) to validate synthesis .

Q. What experimental controls are necessary to validate PROTAC activity in vitro?

Methodological Answer: Include (1) negative controls (linker-only or ligand-only analogs), (2) competitive inhibition assays with excess E3 ligase ligands, and (3) proteasome inhibition (e.g., MG132) to confirm ubiquitin-proteasome system dependency. Selectivity can be tested using isogenic cell lines lacking the target protein or E3 ligase .

Advanced Research Questions

Q. How can contradictory yield data in conjugation reactions be resolved?

Methodological Answer: Yield discrepancies often arise from reaction conditions. For instance, coupling POI ligand-linker-NH2 with EDC/HOBt at 0°C for 2 hours yields 64–98%, while prolonged reaction times (16 hours at room temperature) reduce yields due to side reactions. Systematic optimization of solvent (DMF vs. CPME), base (DIPEA vs. K2CO3), and temperature is recommended .

Q. What strategies optimize linker length and composition for enhanced PROTAC efficiency?

Methodological Answer: Linker flexibility and hydrophilicity impact ternary complex formation. For Conjugate 16, PEG-based linkers (e.g., m-PEG4-C6-phosphonic acid ethyl ester) improve solubility and steric accessibility. Computational modeling (e.g., molecular dynamics) and structure-activity relationship (SAR) studies comparing alkyl vs. PEG linkers can guide optimization .

Q. How do researchers address off-target effects in Cereblon-dependent degradation?

Methodological Answer: Cereblon’s promiscuity necessitates (1) transcriptome-wide RNA-seq to identify unintended degradation targets, (2) isoform-specific knockdowns, and (3) structural analogs with modified ligand binding pockets (e.g., Thalidomide derivatives with altered phthalimide groups). Co-crystallography of Conjugate 16 with Cereblon can reveal binding motifs for rational redesign .

Q. What challenges arise in assessing pharmacokinetics (PK) and tissue specificity in vivo?

Methodological Answer: Challenges include rapid clearance due to linker hydrophilicity and limited blood-brain barrier penetration. Solutions involve PK studies using radiolabeled conjugates (e.g., ³H or ¹⁴C tags) and tissue-specific MSI. For Conjugate 16, trifluoroacetyl (TFA) modifications may alter biodistribution, requiring comparative studies with non-TFA analogs .

Data Interpretation & Reproducibility

Q. How should researchers interpret variable degradation efficiencies across cell lines?

Methodological Answer: Variability may stem from differences in E3 ligase expression (e.g., Cereblon levels) or proteasome activity. Quantify E3 ligase mRNA/protein levels (via qPCR/Western blot) and correlate with degradation efficiency. Normalize data using housekeeping genes (e.g., GAPDH) and validate in ≥3 biological replicates .

Q. What practices ensure reproducibility in solid-phase synthesis of ligand-linker conjugates?

Methodological Answer: Use standardized resins (e.g., 2-chlorotrityl chloride) and automated synthesizers for consistent coupling. Document resin loading capacity and reaction completion via Kaiser tests. For example, solid-phase synthesis of IAP ligand B derivatives achieved 75–82% yields by严格控制 reaction times and solvent purity .

Q. How are conflicting ubiquitination assay results resolved?

Methodological Answer: Discrepancies may arise from assay sensitivity (e.g., Western blot vs. ubiquitin-remnant MS). Use orthogonal methods like immunofluorescence for subcellular localization and pulse-chase assays to measure degradation kinetics. For Conjugate 16, confirm Cereblon-dependent ubiquitination via CRISPR knockout controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。